Grk5-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Grk5-IN-3 is a covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). This compound has shown significant inhibitory effects on GRK5 and GRK6, with half-maximal inhibitory concentration (IC50) values of 0.22 micromolar and 0.41 micromolar, respectively . GRK5 is a kinase involved in the regulation of G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes, including cardiovascular and neurological functions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Grk5-IN-3 involves the use of pyrrolopyrimidine as a core structure. The synthetic route typically includes the following steps:
Formation of the Pyrrolopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups to the pyrrolopyrimidine core to enhance its inhibitory activity against GRK5.
Purification: The final compound is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures consistent production quality .
化学反応の分析
Types of Reactions: Grk5-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrrolopyrimidine core.
Substitution: Substitution reactions can introduce different substituents to the core structure, altering its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified inhibitory activities against GRK5 and GRK6 .
科学的研究の応用
Grk5-IN-3 has a wide range of scientific research applications, including:
作用機序
Grk5-IN-3 exerts its effects by covalently binding to the active site of GRK5, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of GPCRs, leading to altered receptor signaling and desensitization. The compound specifically targets the amphipathic helix membrane binding domain of GRK5, which is crucial for its function and localization at the plasma membrane .
類似化合物との比較
Amlexanox: An FDA-approved anti-inflammatory and anti-allergic immunomodulator that also inhibits GRK5.
GSK1713088A and GSK1326255A: Compounds with similar potency for GRK5, sharing a common pyrrolopyrimidine core.
Uniqueness of Grk5-IN-3: this compound is unique due to its high selectivity and potency for GRK5 and GRK6. Its covalent binding mechanism provides a prolonged inhibitory effect, making it a valuable tool for studying GRK5-related pathways and potential therapeutic applications .
特性
分子式 |
C23H21N7O3 |
---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
2-[[2-[2-methoxy-4-(prop-2-enoylamino)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C23H21N7O3/c1-3-19(31)26-13-8-9-17(18(12-13)33-2)28-23-29-21-15(10-11-25-21)22(30-23)27-16-7-5-4-6-14(16)20(24)32/h3-12H,1H2,2H3,(H2,24,32)(H,26,31)(H3,25,27,28,29,30) |
InChIキー |
PYFNYNPQSUXBGV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)NC(=O)C=C)NC2=NC3=C(C=CN3)C(=N2)NC4=CC=CC=C4C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。